

Validating the selectivity of TAK-875 for GPR40 over other receptors.

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Compound of Interest

Compound Name: (R)-Fasiglifam

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Validating the Selectivity of TAK-875 for GPR40: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the G protein-coupled receptor 40 (GPR40) agonist, TAK-875 (Fasiglifam), focusing on its selectivity over other receptors. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential as a specific pharmacological tool.

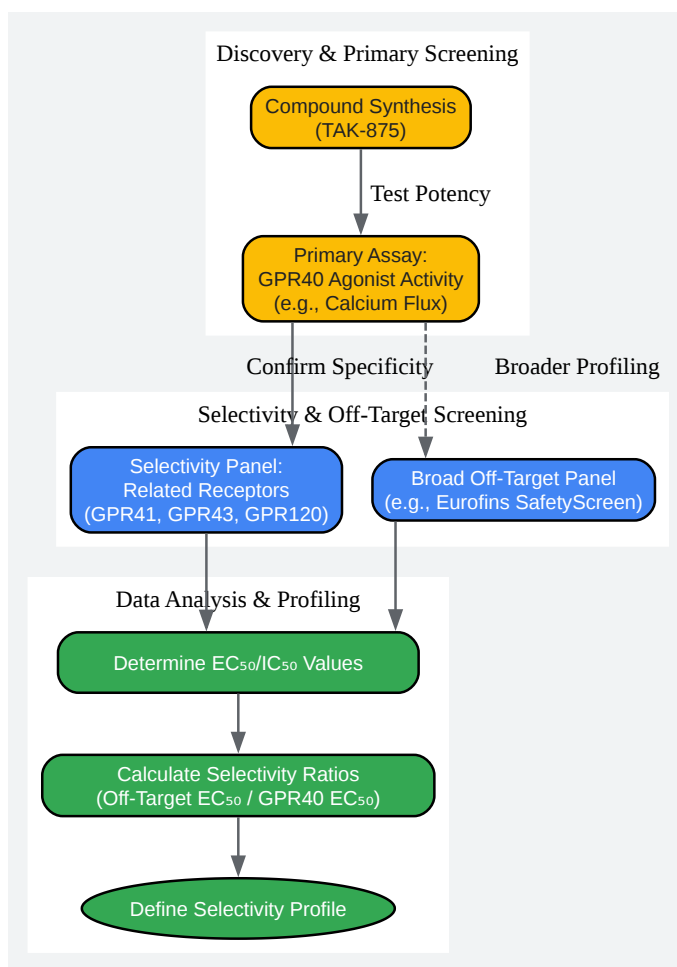
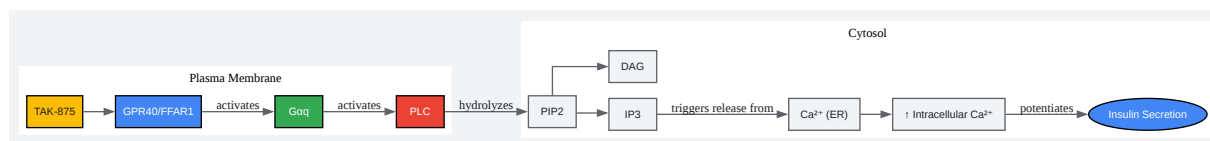
Introduction to TAK-875 and GPR40

TAK-875 is a potent and orally bioavailable agonist for GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).^[1] GPR40 is predominantly expressed in pancreatic β -cells and plays a crucial role in mediating glucose-stimulated insulin secretion (GSIS) in response to medium and long-chain free fatty acids.^[1] By targeting GPR40, agonists like TAK-875 can enhance insulin secretion in a glucose-dependent manner, which offers a therapeutic advantage for type 2 diabetes by minimizing the risk of hypoglycemia.^{[1][2][3]} The efficacy and selectivity of such agonists are paramount to ensure targeted therapeutic action and avoid off-target side effects.

GPR40 Signaling Pathway

Activation of GPR40 by an agonist such as TAK-875 initiates a signaling cascade primarily through the $G_{\alpha q}$ protein subunit. This leads to the activation of phospholipase C (PLC), which

in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), a key step in the potentiation of insulin granule exocytosis.



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